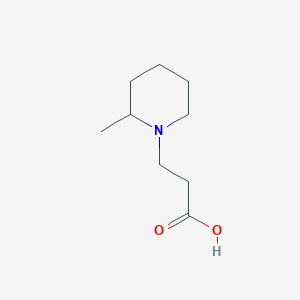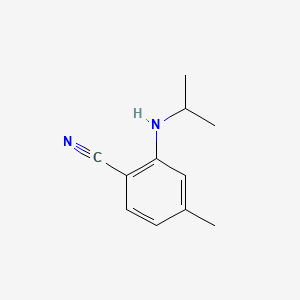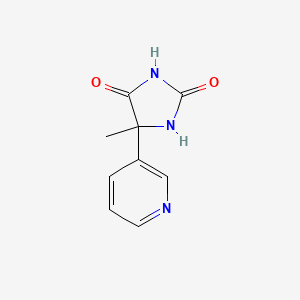![molecular formula C9H9N3OS B3023105 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 846036-77-9](/img/structure/B3023105.png)
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Vue d'ensemble
Description
“2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one” is a type of privileged heterocyclic scaffold . It is similar to nitrogen bases present in DNA and RNA . This compound is part of a larger group of structures known as pyrido[2,3-d]pyrimidines , which are capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of this compound involves various methods. One approach involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of NaOMe/MeOH, and guanidine . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .Molecular Structure Analysis
The molecular structure of “2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one” is characterized by a fusion of a pyridine and a pyrimidine ring . This structure is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s , for drug discovery probably due to their resemblance with DNA bases .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can react with 3-Ethoxy-acrylic acid ethyl ester to get 4-Amino-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one . Another reaction involves the addition of the exocyclic CC to the carbonyl ketone rather than the intramolecular nucleophilic addition of the NH group of the pyrimidinone ring at the carbonyl ketone .Applications De Recherche Scientifique
Anticancer Activity
The pyrido[2,3-d]pyrimidine-7(8H)-one scaffold has attracted attention due to its structural similarity to nitrogen bases found in DNA and RNA. Researchers have explored derivatives of this compound as potential anticancer agents. For instance, PD173955 , a potent ABL kinase inhibitor, was developed from a related pyrido[2,3-d]pyrimidin-7-one scaffold . Investigating the antitumor effects of these derivatives could lead to novel therapies.
Anti-Inflammatory Properties
Nonsteroidal anti-inflammatory drugs (NSAIDs) play a crucial role in managing inflammation. The pyrido[2,3-d]pyrimidin-7-one structure has been investigated for its potential as an anti-inflammatory agent. Understanding its mechanism of action and evaluating its efficacy in suppressing cyclooxygenase (COX) enzymes could provide valuable insights .
Dihydrofolate Reductase (DHFR) Inhibition
Piritrexim: , a pyrido[2,3-d]pyrimidin-7-one derivative, inhibits DHFR. DHFR is essential for nucleotide synthesis, making it a target for cancer therapy. Investigating the structure-activity relationship of piritrexim and related compounds could enhance our understanding of their therapeutic potential .
Antibacterial Agents
The pyrido[2,3-d]pyrimidin-7-one scaffold has yielded antibacterial agents such as pipemidic acid , effective against Gram-negative and some Gram-positive bacteria. Further research into the antibacterial activity of related compounds could lead to new antibiotics .
Antiviral Properties
Although not extensively explored, derivatives of this scaffold may exhibit antiviral activity. Investigating their effects against specific viruses could open new avenues for drug development.
Mécanisme D'action
Target of Action
The compound 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, also known as 4-METHYL-2-(METHYLSULFANYL)-7H,8H-PYRIDO[2,3-D]PYRIMIDIN-7-ONE, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are known to target several receptors in the body . They have been studied extensively for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines, in general, are known to interact with their targets by inhibiting their activities . This inhibition can lead to changes in the cellular processes controlled by these targets, potentially leading to the observed pharmacological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can affect signal transduction pathways involved in cell growth and differentiation . Similarly, inhibition of phosphatidylinositol-3 kinase can impact pathways related to cell survival and proliferation .
Result of Action
The result of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its potential antitumor activity, it may lead to the inhibition of cancer cell growth and proliferation . .
Propriétés
IUPAC Name |
4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-6-3-4-7(13)11-8(6)12-9(10-5)14-2/h3-4H,1-2H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELLOHDXPWBISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)NC2=NC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















